Product packaging for Cannabistilbene I(Cat. No.:CAS No. 91925-76-7)

Cannabistilbene I

Cat. No.: B1207328
CAS No.: 91925-76-7
M. Wt: 312.4 g/mol
InChI Key: PPIQDICARGCSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cannabistilbene I is a natural product found in Cannabis sativa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O3 B1207328 Cannabistilbene I CAS No. 91925-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-(3-methylbut-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-14(2)4-8-17-10-15(7-9-20(17)22)5-6-16-11-18(21)13-19(12-16)23-3/h4,7,9-13,21-22H,5-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIQDICARGCSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238791
Record name Cannabistilbene I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91925-76-7
Record name Cannabistilbene I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091925767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabistilbene I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABISTILBENE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37HLY2WCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Phytogeographical Distribution of Cannabistilbene I

Identification and Isolation from Specific Cannabis sativa Chemovars and Variants

The initial discovery and isolation of Cannabistilbene I were reported in 1984 from a polar acidic fraction of a Panamanian variant of Cannabis sativa that was being cultivated in Mississippi . This seminal work distinguished this compound as a novel dihydrostilbene derivative, expanding the known phytochemical diversity of the Cannabis genus beyond the well-studied cannabinoids . Subsequent research has also identified the presence of this compound in Mexican variants of Cannabis sativa smolecule.com.

The identification of this compound in these specific geographical variants suggests a potential link between the plant's genetic lineage and its capacity to produce this particular stilbenoid. The term "chemovar" or "chemical variant" is used to classify plants based on their distinct chemical profiles. Therefore, the Panamanian and Mexican varieties can be considered chemovars with the genetic and enzymatic machinery necessary for the biosynthesis of this compound.

Table 1: Documented Occurrences of this compound in Cannabis sativa Variants

Geographical VariantYear of First Reported IsolationReported Concentration (% dry weight)
Panamanian19840.01% - 0.1%
MexicanData not available0.01% - 0.1%

Distribution Patterns of this compound in Various Plant Tissues and Organs

The accumulation of this compound is not uniform throughout the Cannabis sativa plant. Research has shown that its distribution varies among different tissues and organs, which is a common characteristic of secondary metabolites that often have specialized roles in specific parts of the plant.

Initial phytochemical screenings and subsequent fractionation of polar extracts have led to the detection of this compound in the following plant parts:

Leaves: Detected during initial phytochemical screenings smolecule.com.

Stems: Identified through the fractionation of polar extracts smolecule.com.

Resin: Isolated from trichome secretions smolecule.com.

The presence of this compound in the resin, which is produced by the glandular trichomes, is particularly noteworthy. Trichomes are considered the primary sites for the biosynthesis of many of Cannabis sativa's secondary metabolites, including cannabinoids and terpenes. Their function as a physical and chemical barrier against external threats aligns with the proposed defensive role of stilbenoids. While quantitative data on the precise concentrations in each plant part is limited, the available information indicates a differential accumulation pattern.

Table 2: Distribution of this compound in Cannabis sativa Tissues and Organs

Plant Tissue/OrganPresence of this compoundMethod of Detection/Isolation
LeavesDetectedPhytochemical screening
StemsDetectedFractionation of polar extracts
Resin (from trichomes)IsolatedIsolation from trichome secretions

Influence of Genotype, Phenotype, and Environmental Factors on this compound Accumulation

The production and accumulation of this compound in Cannabis sativa are complex processes influenced by a combination of genetic, phenotypic, and environmental factors. While research specifically targeting this compound is limited, broader studies on stilbenoid biosynthesis in plants provide a framework for understanding these influences.

Genotype and Phenotype: The genotype of a Cannabis sativa plant is a primary determinant of its potential to produce this compound. The presence of specific genes encoding the enzymes responsible for its biosynthetic pathway is a prerequisite for its production. The observation that this compound has been identified in Panamanian and Mexican variants, but not ubiquitously in all Cannabis strains, strongly supports the role of genotype in its accumulation smolecule.com. Different chemotypes of Cannabis sativa exhibit distinct profiles of secondary metabolites, and it is likely that the production of this compound is a characteristic of certain chemotypes sementeamanha.orgnih.gov. The phenotype, which is the observable expression of the genotype as influenced by the environment, will ultimately determine the actual concentration of the compound in the plant.

Environmental Factors: A range of environmental factors, both abiotic and biotic, can significantly influence the biosynthesis of stilbenes in plants, which are often produced as a response to stress nih.gov.

Abiotic Factors:

UV Radiation: Exposure to ultraviolet (UV) radiation is a known inducer of stilbene (B7821643) biosynthesis in many plants nih.gov. This response is considered a protective mechanism, as stilbenoids can act as UV screens and antioxidants.

Temperature: Temperature stress, both high and low, can trigger defense responses in plants, leading to an increased production of protective compounds like stilbenes nih.gov. The optimal temperature for general growth may not coincide with the conditions that maximize the production of specific secondary metabolites.

Biotic Factors:

Fungal Infections: Stilbenes are well-known phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack nih.gov. Fungal infections are a potent elicitor of stilbene biosynthesis in a variety of plant species nih.gov. It is plausible that the presence of pathogenic fungi could induce the production of this compound in Cannabis sativa.

Insect Herbivory: Damage caused by insects can also trigger the production of defensive compounds in plants. Stilbenes have been shown to have insecticidal properties, suggesting that herbivory could be a trigger for their accumulation nih.gov.

Table 3: Potential Factors Influencing this compound Accumulation

FactorCategoryPotential Influence on this compound Accumulation
Genotype (Chemovar)GeneticPrimary determinant of the plant's capacity to synthesize the compound.
PhenotypeGenetic/Environmental InteractionObservable characteristics, including chemical profile, resulting from the interplay of genetics and environment.
UV RadiationAbioticPotential to induce biosynthesis as a protective response.
Soil CompositionAbioticMay influence overall plant health and metabolic pathways leading to secondary metabolite production.
TemperatureAbioticTemperature stress may trigger increased production as a defense mechanism.
Fungal InfectionBioticPotential to induce production due to its role as a phytoalexin.
Insect HerbivoryBioticMay stimulate production as a defense against insect pests.

Biosynthetic Pathways and Enzymatic Mechanisms of Cannabistilbene I

Precursor Metabolism and Integration within the Phenylpropanoid Pathway

The biosynthesis of Cannabistilbene I is deeply integrated within the broader phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds, including flavonoids, lignins, and stilbenes. wikipedia.org This pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org

The direct precursor to this compound is the dihydrostilbenoid, dihydroresveratrol (B186802). mdpi.comnih.gov The synthesis of dihydroresveratrol itself originates from p-coumaric acid, a key intermediate in the phenylpropanoid pathway. nih.gov The process commences with the activation of p-coumaric acid through its esterification with coenzyme A (CoA), forming p-coumaroyl-CoA. This intermediate is then reduced to dihydro-p-coumaroyl-CoA. nih.gov Subsequently, a bibenzyl synthase (BBS) enzyme, such as CsBBS2, catalyzes the cyclization and formation of the characteristic C6-C2-C6 bibenzyl structure of dihydroresveratrol. nih.gov This series of reactions firmly places the foundational steps of this compound biosynthesis within the central phenylpropanoid metabolic network, which provides the necessary precursors for its formation.

Detailed Enzymatic Steps in this compound Biosynthesis

The transformation of dihydroresveratrol into this compound involves two critical and sequential enzymatic modifications: a methylation event followed by a prenylation reaction. smolecule.com These steps are catalyzed by specific classes of enzymes that add a methyl group and a prenyl group, respectively, to the dihydroresveratrol backbone.

The first enzymatic step in the conversion of dihydroresveratrol is methylation. mdpi.comnih.gov This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase from Cannabis sativa, identified as CsOMT1. mdpi.comnih.gov Methyltransferases are a broad class of enzymes that facilitate the transfer of a methyl group from the donor molecule, SAM, to an acceptor substrate, which in this case is dihydroresveratrol. nih.gov O-methyltransferases (OMTs) represent the largest class of natural product methyltransferases and target the hydroxyl groups of small molecules like stilbenoids. nih.gov The enzyme CsOMT1 recognizes the specific structure of dihydroresveratrol, binding it within its active site to position a hydroxyl group for the nucleophilic attack on the methyl group of SAM, resulting in a methylated dihydroresveratrol intermediate and S-adenosyl-L-homocysteine (SAH). nih.gov

Following methylation, the intermediate undergoes prenylation, a key step that imparts a distinctive structural feature to this compound. smolecule.com This reaction is facilitated by a soluble aromatic prenyltransferase. mdpi.comnih.gov The enzyme CloQ from Streptomyces roseochromogenes, which is involved in the biosynthesis of the antibiotic clorobiocin (B606725), serves as a model for this class of enzymes. nih.govnih.gov Although CloQ itself is bacterial, plant-based prenyltransferases with similar functions are proposed to exist in Cannabis sativa to catalyze this step.

These soluble prenyltransferases catalyze the attachment of a dimethylallyl moiety from a donor molecule, dimethylallyl diphosphate (DMAPP), onto the aromatic ring of the substrate. nih.gov Unlike many other prenyltransferases, enzymes like CloQ are typically magnesium-independent. nih.govnih.gov The catalytic mechanism involves a Friedel-Crafts-type alkylation, where the enzyme's active site accommodates both the aromatic substrate (the methylated dihydroresveratrol) and the prenyl donor (DMAPP), facilitating the electrophilic attack of the prenyl cation onto the electron-rich aromatic ring. nih.gov

Comparative Biosynthesis of this compound with Structurally Related Stilbenoids (e.g., Cannabistilbene IIa, Cannabistilbene IIb, Dihydroresveratrol)

The biosynthetic pathway of this compound is distinct from those of its structurally related stilbenoids found in Cannabis sativa, primarily due to the specific enzymatic modifications it undergoes.

Dihydroresveratrol : This compound is the direct precursor for this compound. mdpi.comnih.gov Its own biosynthesis from p-coumaric acid via dihydro-p-coumaroyl-CoA represents the initial stage of the pathway before it diverges. nih.gov

Cannabistilbene IIa and Cannabistilbene IIb : Like this compound, these compounds are also derived from the phenylpropanoid pathway, originating from the same precursor, dihydro-p-coumaroyl-CoA. mdpi.com However, their biosynthetic routes involve different modifications and, crucially, they are not prenylated. mdpi.com This lack of a prenyl group is a key structural and biosynthetic distinction from this compound.

This compound : The synthesis of this compound is unique among these related stilbenoids due to its sequential modification. It begins with the precursor dihydroresveratrol, which is first methylated by CsOMT1 and then prenylated by a soluble prenyltransferase. mdpi.comnih.gov This final prenylation step is the defining feature of its biosynthesis.

The structural diversity among these related compounds arises from the distinct enzymatic activities that act upon common precursors within the phenylpropanoid metabolic network.

CompoundImmediate PrecursorKey Biosynthetic StepsFinal Modifying Enzyme Types
DihydroresveratrolDihydro-p-coumaroyl-CoACyclization/AromatizationBibenzyl Synthase (BBS)
This compoundDihydroresveratrol1. Methylation 2. PrenylationMethyltransferase (CsOMT1), Prenyltransferase
Cannabistilbene IIaDihydro-p-coumaroyl-CoAInvolves different modifications (not prenylated)Various modifying enzymes (unspecified)
Cannabistilbene IIbDihydro-p-coumaroyl-CoAInvolves different modifications (not prenylated)Various modifying enzymes (unspecified)

Transcriptomic and Proteomic Analysis of Genes and Enzymes Involved in this compound Biosynthesis

Modern "omics" technologies are vital for elucidating the complex regulatory networks and enzymatic machinery involved in the biosynthesis of secondary metabolites like this compound.

Transcriptomic analysis , such as RNA-sequencing (RNA-seq), allows for the identification and quantification of gene expression. nih.gov Studies on Cannabis sativa can identify genes that are differentially expressed in specific tissues (like glandular trichomes, where secondary metabolite production is high) or under particular developmental stages or environmental stimuli. nih.govnih.gov For instance, research has identified the upregulation of genes involved in the phenylpropanoid and stilbenoid biosynthetic pathways during cannabis seed maturation, providing clues about which genes are actively transcribed for the production of these compounds. Such analyses can pinpoint candidate genes encoding the specific methyltransferases, prenyltransferases, and other enzymes in the this compound pathway. nih.gov

Proteomic analysis complements transcriptomics by studying the actual protein landscape of the plant cells. nih.gov Using techniques like mass spectrometry, proteomics can identify and quantify the enzymes directly involved in the biosynthetic pathway. nih.gov This allows researchers to confirm that the genes identified through transcriptomics are indeed translated into functional enzymes. nih.gov Proteomic studies can provide a direct view of the abundance of enzymes like CsOMT1 and the relevant prenyltransferases in tissues actively producing this compound, offering insights into the regulation of the metabolic flux through the pathway. nih.gov Together, these approaches are crucial for fully mapping the biosynthesis of this compound and understanding its regulation.

Chemical Synthesis and Derivatization Strategies for Cannabistilbene I

Established Total Synthesis Routes for Cannabistilbene I

While the initial discovery and structural elucidation of this compound were confirmed through its synthesis, detailed, step-by-step total synthesis routes are not extensively documented in publicly available literature nih.gov. However, based on the synthesis of structurally related natural products, particularly other prenylated dihydrostilbenes like canniprene, a plausible and established synthetic strategy can be outlined. This approach typically involves the construction of the core dihydrostilbene (bibenzyl) skeleton followed by strategic introduction of the characteristic functional groups.

A common and effective method for constructing the C6-C2-C6 bibenzyl core is through a Wittig reaction to form a stilbene (B7821643) intermediate, which is subsequently reduced. The general steps would be as follows:

Preparation of Precursors: The synthesis would begin with the preparation of two key aromatic precursors, one representing each of the phenolic rings with appropriate protecting groups for the hydroxyl moieties. For this compound, this would involve a derivative of 3,5-dihydroxy-methoxybenzene and a derivative of 4-hydroxy-3-prenyl-benzene.

Wittig Reaction: A phosphonium ylide would be generated from one of the precursors (typically the one that will form the benzyl fragment). This ylide would then react with the other precursor, an aldehyde, to form a stilbene double bond. The Wittig reaction is a versatile method for creating carbon-carbon double bonds researchgate.net.

Hydrogenation: The resulting stilbene intermediate would then be subjected to catalytic hydrogenation to reduce the double bond and form the dihydrostilbene (bibenzyl) core.

Deprotection: Finally, the protecting groups on the hydroxyl functions would be removed to yield the target molecule, this compound.

The synthesis of canniprene, a closely related prenylated bibenzyl from Cannabis, has been achieved through a Wittig reaction involving a phenolate-anion ylide and a benzyl-protected aldehyde, followed by hydrogenation researchgate.net. This successful synthesis provides a strong precedent for a similar approach to this compound.

Reaction Step Description Key Reagents and Conditions
Precursor SynthesisPreparation of protected phenolic aldehydes and phosphonium salts.Standard protecting group chemistry (e.g., benzyl ethers), PPh₃.
Wittig ReactionFormation of the stilbene C=C double bond.A strong base (e.g., n-BuLi, NaH) to generate the ylide.
HydrogenationReduction of the stilbene to a dihydrostilbene.H₂, Pd/C catalyst.
DeprotectionRemoval of protecting groups to yield the final product.Conditions depend on the protecting group (e.g., H₂, Pd/C for benzyl ethers).

Exploration of Alternative Synthetic Methodologies and Chemical Transformations

Beyond the classical Wittig-based approach, several other modern synthetic methodologies could be employed for the synthesis of this compound and its analogs. These alternative routes may offer advantages in terms of efficiency, selectivity, or milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This powerful reaction could be used to form the C-C bond between the two aromatic rings of the bibenzyl core. This would involve coupling an aryl boronic acid or ester with an aryl halide. The subsequent reduction of the resulting biaryl ketone or a related intermediate would yield the dihydrostilbene structure. The Suzuki-Miyaura coupling is known for its mild conditions and tolerance of a wide range of functional groups nih.govresearchgate.net.

Heck-Mizoroki Reaction: The Heck reaction could be employed to couple an aryl halide with a styrene derivative to form the stilbene precursor, which would then be hydrogenated. This method is a cornerstone of modern organic synthesis for C-C bond formation ethz.chnih.gov.

Friedel-Crafts Acylation/Alkylation: A Friedel-Crafts reaction could potentially be used to connect the two aromatic rings. For instance, acylation of a protected phenolic precursor with a phenylacetyl chloride derivative, followed by reduction of the resulting ketone, would furnish the bibenzyl skeleton. However, controlling regioselectivity in Friedel-Crafts reactions with highly substituted aromatic rings can be challenging.

Enzymatic Synthesis: Drawing inspiration from its natural biosynthesis, an enzymatic approach could be developed. The biosynthesis of this compound involves the methylation of dihydroresveratrol (B186802) by the enzyme CsOMT1, followed by prenylation by the prenyltransferase CloQ aaps.canih.govresearchgate.net. A chemoenzymatic strategy could utilize these or similar enzymes to perform these key transformations on a synthetic precursor, offering high selectivity.

Alternative Methodology Description Potential Advantages
Suzuki-Miyaura CouplingPd-catalyzed coupling of an aryl boronic acid with an aryl halide.Mild conditions, high functional group tolerance.
Heck-Mizoroki ReactionPd-catalyzed coupling of an aryl halide with an alkene.Versatile for stilbene synthesis.
Friedel-Crafts ReactionElectrophilic aromatic substitution to form a C-C bond.Potentially a more direct route to the bibenzyl core.
Chemoenzymatic SynthesisUse of enzymes for key transformations (e.g., methylation, prenylation).High regioselectivity and stereoselectivity.

Regioselective and Stereoselective Control in this compound Synthesis

A critical challenge in the synthesis of this compound is the precise control of regioselectivity and, where applicable, stereoselectivity.

Regioselectivity: The primary regiochemical challenge lies in the introduction of the prenyl group onto the correct position of the aromatic ring. In a total synthesis, this is typically addressed by using a starting material that already contains the prenyl group in the desired location. However, if the prenylation is to be performed on a pre-formed dihydrostilbene scaffold, achieving regioselectivity can be difficult due to the presence of multiple potential sites for electrophilic substitution. The use of directing groups or enzymatic prenylation could be strategies to overcome this hurdle. Biocatalytic prenylation using prenyltransferases has shown promise for the regioselective prenylation of various natural products tandfonline.com.

Stereoselectivity: this compound itself is achiral. However, the synthesis of many dihydrostilbenoids proceeds through a stilbene intermediate, which can exist as E and Z isomers. While the subsequent hydrogenation to the dihydrostilbene removes this stereocenter, the stereochemistry of the stilbene precursor can influence the efficiency of the reaction. Furthermore, if derivatives of this compound with chiral centers were to be synthesized, stereoselective methods would be paramount. For instance, the reduction of a stilbene to a dihydrostilbene is a key step where stereochemistry can be introduced if the product were to be chiral.

Design and Synthesis of this compound Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is a key step in exploring its structure-activity relationships and potentially developing new therapeutic agents nih.gov. The modular nature of the synthetic routes described above lends itself well to the creation of a library of related compounds.

Modifications of the Hydroxylation Pattern: Analogs with different numbers or positions of hydroxyl and methoxy (B1213986) groups on the aromatic rings could be synthesized by starting with appropriately substituted phenolic precursors. This would allow for the investigation of the importance of these functional groups for biological activity.

Alterations to the Prenyl Group: The prenyl side chain could be modified to explore its role in the molecule's properties. For example, analogs with different lengths of the isoprenoid chain, or with the chain in a different position, could be synthesized. Additionally, the double bond of the prenyl group could be saturated or epoxidized to probe the significance of its unsaturation.

Introduction of Other Functional Groups: Other substituents, such as halogens, alkyl groups, or nitrogen-containing functional groups, could be introduced onto the aromatic rings to create novel derivatives with altered electronic and steric properties.

The synthesis of such analogs would generally follow the same synthetic strategies as for this compound, with the modifications being incorporated into the initial building blocks. For example, a variety of dihydrostilbene derivatives have been synthesized and evaluated for their biological activities, demonstrating the feasibility of this approach nih.gov.

Analog Type Modification Synthetic Strategy
Hydroxylation AnalogsVarying the number and position of -OH and -OCH₃ groups.Use of different substituted phenolic starting materials.
Prenyl Group AnalogsAltering the length, position, or saturation of the prenyl chain.Use of different prenylating agents or modified precursors.
Functional Group AnalogsIntroduction of halogens, alkyls, etc.Use of appropriately functionalized aromatic precursors.

Methodological Approaches to Ensure Synthetic Reproducibility and Purity of this compound

Ensuring the reproducibility of the synthesis and the purity of the final product is of utmost importance, particularly for subsequent biological testing. This requires a robust quality control framework throughout the synthetic process researchgate.net.

Reaction Monitoring: Each step of the synthesis should be carefully monitored to ensure its completion and to identify the formation of any byproducts. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose.

Purification: After each synthetic step, the product should be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include column chromatography, preparative thin-layer chromatography (prep-TLC), and recrystallization. For the final product, high-performance liquid chromatography (HPLC) is often employed to achieve high purity.

Structural Verification and Purity Assessment: The identity and purity of the synthetic this compound must be rigorously confirmed. A combination of analytical techniques is used for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule by providing detailed information about the connectivity of atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% purity for biological studies.

By implementing these quality control measures, it is possible to ensure the production of high-purity, well-characterized synthetic this compound, which is essential for reliable biological and pharmacological research. The principles of quality assurance and quality control for natural health products provide a valuable framework for this process researchgate.net.

Advanced Analytical Methodologies for Cannabistilbene I Characterization and Quantification

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

The unambiguous determination of the chemical structure of Cannabistilbene I relies on the synergistic use of high-resolution spectroscopic methods. These techniques provide detailed insights into the molecular formula, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. nih.gov

Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly vital. A ¹H-¹H COSY spectrum reveals proton-proton coupling correlations, allowing for the identification of adjacent protons within a spin system, which is essential for tracing the connectivity of the dihydrostilbene backbone and the prenyl side chain. researchgate.netresearchgate.net

HMBC experiments are used to establish long-range correlations between protons and carbons (typically over two to three bonds). This is critical for connecting different fragments of the molecule. For instance, HMBC can unequivocally confirm the position of the methoxy (B1213986) (-OCH₃) group by showing a correlation between the methoxy protons and the corresponding carbon on the aromatic ring. Similarly, it helps to pinpoint the attachment site of the prenyl group to the phenolic ring. The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in cases of significant signal overlap. nih.gov

Table 1: Representative 2D NMR Correlations for Structural Elucidation of this compound

TechniqueType of CorrelationInformation GainedExample Application for this compound
COSY ¹H-¹HIdentifies protons that are coupled to each other (typically on adjacent carbons).Tracing the ethyl bridge connecting the two aromatic rings; identifying coupled protons within the prenyl side chain.
HMBC ¹H-¹³C (long-range)Connects protons to carbons separated by 2-3 bonds.Confirming the position of the methoxy group and the prenyl substituent on the aromatic rings by correlating their protons to specific ring carbons.
HSQC/HMQC ¹H-¹³C (direct)Correlates protons directly to the carbons they are attached to.Assigning specific carbon signals based on the known chemical shifts of their attached protons.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is a critical piece of data for identifying a compound. For this compound (C₂₀H₂₄O₃), the expected exact mass is 312.1725 Da. nih.gov

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. mdpi.com In this process, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is like a structural fingerprint of the molecule, revealing characteristic losses of functional groups. For this compound, fragmentation would likely show losses related to the prenyl side chain and cleavages along the ethyl bridge, further confirming the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₂₀H₂₄O₃ nih.govnih.gov
Molecular Weight 312.4 g/mol nih.govsmolecule.com
Computed Exact Mass 312.17254462 Da nih.gov

Advanced Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for isolating this compound from its natural source, assessing its purity, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed. nih.gov This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile or methanol and water. ucc.ie

Method development involves optimizing several parameters to achieve good separation of this compound from potential impurities, such as other stilbenoids or cannabinoids. unimore.itresearchgate.net Key parameters include the mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and detector wavelength. ucc.ie A UV detector is commonly used, with the wavelength set to a maximum absorbance for stilbenoids to ensure high sensitivity. nih.gov

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The response of the detector is proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Purity assessment by a validated HPLC method requires the calculation of the relative peak area of this compound compared to the total area of all peaks in the chromatogram. unimore.it

For analyzing this compound in complex matrices such as Cannabis plant extracts or biological fluids, the combination of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method. amazonaws.commdpi.com This hyphenated technique offers superior selectivity and sensitivity compared to HPLC with UV detection alone. wiley.com

LC separates the components of the mixture, which are then introduced into the mass spectrometer for detection. The MS can be operated in full-scan mode to detect a wide range of compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantification of specific molecules like this compound. amazonaws.com This high selectivity allows for accurate quantification even at very low concentrations and in the presence of interfering substances. nih.gov

LC-MS/MS is also the primary tool for metabolite profiling. After administration of this compound in preclinical models, this technique can be used to detect and identify its metabolites in plasma, urine, or tissue samples, providing crucial insights into its metabolic fate.

Protocols for Purity Verification and Standardization of this compound Reference Materials

The availability of high-purity, well-characterized reference materials is a prerequisite for accurate quantitative analysis and reliable scientific research. The process of verifying the purity and standardizing a reference material for this compound involves a stringent set of protocols.

The identity of the reference material is first unequivocally confirmed using spectroscopic methods like NMR and HRMS, as described in section 5.1. The purity is then quantitatively assessed using a validated HPLC method, often with a universal detector like a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD) in addition to UV, to ensure all potential impurities are detected. Purity is typically expected to be ≥98% for a reference standard.

In addition to chromatographic purity, other analyses are conducted to characterize the reference material fully. These may include:

Residual Solvent Analysis: Performed by gas chromatography (GC) to quantify any remaining solvents from the synthesis or purification process.

Water Content: Determined by Karl Fischer titration.

Elemental Analysis: To confirm the empirical formula by measuring the percentage of carbon, hydrogen, and oxygen.

The final certified purity value is often determined by a mass balance approach, where the purity value from HPLC is corrected for the content of water, residual solvents, and inorganic impurities. The production and certification of such reference materials should ideally be performed under an internationally recognized quality system, such as ISO 17034, which specifies the general requirements for the competence of reference material producers. lgcstandards.comsigmaaldrich.com

Mechanistic Pharmacology of Cannabistilbene I in Cellular and Preclinical Models

Anti-inflammatory Modulatory Effects

Preliminary studies and its structural similarity to other stilbenes suggest that Cannabistilbene I possesses anti-inflammatory properties. smolecule.com The primary research into its mechanism has focused on the inhibition of key enzymes in the inflammatory cascade.

In silico modeling has been employed to predict the interaction between this compound and the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. nih.gov These enzymes are critical mediators of inflammation through their production of prostaglandins. scispace.com The computational analysis predicted that this compound has a strong inhibitory effect on both enzymes, with a notable preference for COX-2. nih.gov

The calculated inhibition constant (Ki) for this compound against COX-1 was 2.27 µM. nih.gov In contrast, it demonstrated a much stronger predicted affinity for COX-2, with an inhibition constant of 0.21 µM. nih.gov This suggests that this compound is approximately a 10.8-fold more potent inhibitor of COX-2 than COX-1 in this model. nih.gov Such selective inhibition of COX-2 is a characteristic of some non-steroidal anti-inflammatory drugs (NSAIDs) and is beneficial for preventing inflammatory prostaglandin production while potentially minimizing side effects associated with COX-1 inhibition. nih.gov

In Silico Inhibitory Activity of this compound against COX Isoenzymes
EnzymeInhibition Constant (Ki)Reference
Cyclooxygenase-1 (COX-1)2.27 µM nih.gov
Cyclooxygenase-2 (COX-2)0.21 µM nih.gov

Beyond the direct inhibition of COX enzymes, the anti-inflammatory effects of cannabinoids can involve the modulation of various pro-inflammatory mediators, such as cytokines and chemokines. nih.govnih.gov However, at present, there is a lack of specific in vitro research detailing the effects of this compound on the production or signaling pathways of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), or other enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). Further investigation is required to elucidate these potential mechanisms for this compound.

Antioxidant Mechanisms

Stilbenoids as a chemical class are recognized for their antioxidant properties, which are generally attributed to their phenolic structure. nih.govresearchgate.net It is suggested that this compound may possess similar capabilities. smolecule.com

The ability of a compound to directly neutralize reactive oxygen species (ROS) is a key measure of its antioxidant potential. As a phytoalexin, one of the proposed functions of this compound in plants is to scavenge ROS generated by abiotic stressors like UV exposure. smolecule.com However, specific in vitro studies quantifying the radical quenching activity of purified this compound using standard assays (e.g., DPPH, ABTS, superoxide radical scavenging) are not extensively documented in the scientific literature.

The protective effects of antioxidants can extend to enhancing cellular resilience against oxidative insults. This can involve upregulating endogenous antioxidant enzymes or mitigating damage to cellular components. Currently, there is no specific research available that details the response of cell lines treated with this compound to induced oxidative stress.

Anti-proliferative and Apoptotic Pathways in Specific Cell Lines (e.g., Cancer Cell Models)

Many stilbenoid compounds, including those found in cannabis, have been investigated for potential anti-cancer effects. researchgate.net These investigations typically assess a compound's ability to inhibit the growth of cancer cells (anti-proliferative activity) and to induce programmed cell death (apoptosis). researchgate.net

Despite the interest in related compounds, there is currently a lack of published research on the specific anti-proliferative and apoptotic effects of this compound in any cancer cell models. Therefore, its potential to induce cell cycle arrest or activate apoptotic pathways remains uninvestigated.

Modulation of Cytochrome P450 (CYP) Enzyme Expression and Activity

This compound, as a constituent of Cannabis sativa, is situated within a class of compounds known to interact with the cytochrome P450 (CYP) enzyme system. This system is central to the metabolism of a vast array of xenobiotics and endogenous molecules. While direct experimental studies on this compound's specific effects on CYP enzymes are limited, the activities of other well-researched phytocannabinoids provide a framework for its potential pharmacological behavior. Phytocannabinoids are known to be extensively metabolized by CYP enzymes, and many also act as inhibitors or inducers of these enzymes nih.govresearchgate.net.

Upregulation of Specific CYP Isoenzymes (e.g., CYP1A1)

The induction of CYP enzymes, particularly CYP1A1, is a known mechanism of action for several compounds found in cannabis. For instance, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) have been shown to induce the expression of CYP1A1 nih.govresearchgate.net. This upregulation is typically mediated through the aryl hydrocarbon receptor (AhR) signaling pathway nih.govnih.govsemanticscholar.org. Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), which then binds to specific DNA sequences, leading to the increased transcription of target genes like CYP1A1 nih.govsemanticscholar.org. Studies on CBD have indicated that its phenolic hydroxyl groups may play a crucial role in this induction process nih.gov. Given the structural similarities, it is plausible that this compound could also modulate CYP1A1 expression via a similar mechanism, although direct research is required for confirmation.

Impact on Arachidonic Acid (AA) Metabolite Profiles (e.g., Hydroxyeicosatetraenoic Acids - HETEs)

The modulation of CYP enzymes can directly affect the metabolism of endogenous fatty acids, including arachidonic acid (AA). AA is a precursor to a wide range of bioactive lipid mediators known as eicosanoids, which include prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) nih.gov. CYP enzymes, particularly epoxygenases, metabolize AA to form various epoxyeicosatrienoic acids (EETs) and HETEs illinois.edu.

Research on other cannabinoids has demonstrated an influence on AA metabolism. Cannabidiol (CBD), for example, has been shown to decrease levels of arachidonic acid, a key precursor to pro-inflammatory eicosanoids, in rat cerebral cortex nih.gov. THC has been observed to induce the release of arachidonic acid from neurons researchgate.net. By potentially altering the expression and activity of specific CYP isoforms involved in AA metabolism, this compound could shift the profile of HETEs and other eicosanoids, thereby influencing inflammatory and other signaling pathways. However, specific studies detailing the impact of this compound on AA metabolite profiles have not been reported.

Molecular Target Identification and Ligand-Protein Interaction Profiling

To understand the pharmacological effects of this compound, researchers have employed computational and experimental methods to identify its molecular targets and characterize its interactions with them.

In Silico Molecular Docking and Molecular Dynamics Simulations

In silico techniques such as molecular docking are powerful tools for predicting the binding of a ligand, like this compound, to the active site of a protein target nih.gov. These computational methods have been used to explore the potential interactions of this compound with various biological targets, providing insights into its binding modes and affinities nih.gov. Molecular docking studies simulate the conformation of the ligand within the protein's binding pocket, helping to identify key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex . Such computational approaches are valuable for screening potential targets and guiding further experimental validation researchgate.netjddtonline.info.

Binding Affinity Evaluation against Specific Enzyme and Receptor Targets (e.g., GMP Synthase, Chitin Synthase 2)

Building on computational predictions, the binding affinity of this compound has been evaluated for specific enzyme targets. In silico studies investigating the antifungal potential of stilbenoids from Cannabis sativa identified GMP synthase and Chitin Synthase 2 as promising targets nih.gov. Molecular docking analyses predicted that this compound binds with high affinity to both enzymes, suggesting it may interfere with crucial fungal metabolic and structural pathways nih.gov. The predicted binding energy is a quantitative measure of this affinity.

Table 1: Predicted Binding Affinities of this compound for Fungal Enzyme Targets
Enzyme TargetPredicted Binding Affinity (kcal/mol)Noted Interactions
GMP Synthase-9.1Hydrophobic interactions and multiple hydrogen bonds nih.gov
Chitin Synthase 2 (CaChs2)-9.1Significant binding interaction nih.gov

Further in silico modeling has also been performed to predict the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, which are key to the inflammatory process.

Table 2: Predicted Inhibition Constants (Ki) of this compound for COX Enzymes
Enzyme TargetPredicted Inhibition Constant (Ki) in µM
COX-12.27 mdpi.com
COX-20.21 mdpi.com

Structure Activity Relationship Sar Studies of Cannabistilbene I and Its Analogs

Influence of Prenylation on Biological Activity and Receptor Selectivity

A defining characteristic of Cannabistilbene I is the presence of a prenyl group, which distinguishes it from simpler dihydrostilbenoids like dihydroresveratrol (B186802) smolecule.commdpi.commdpi.com. This lipophilic appendage is hypothesized to enhance the compound's interaction with biological membranes and targets, potentially increasing its bioactivity smolecule.comfrontiersin.org. Prenylation in related compounds, such as prenylated flavonoids, has been shown to augment biological effects compared to their non-prenylated counterparts researchgate.net. The prenyl moiety in this compound may contribute to its selective COX-2 inhibition, a property that could translate to improved anti-inflammatory efficacy with a reduced risk of COX-1 related side effects nih.gov. While direct comparative studies isolating the effect of prenylation on this compound are limited, general trends in stilbenoid research suggest that this modification is crucial for modulating lipophilicity, membrane permeability, and binding affinity frontiersin.orgresearchgate.net.

Impact of Methylation Patterns on Pharmacological Effects

The methylation status of phenolic compounds can significantly alter their pharmacological properties. This compound features a methoxy (B1213986) group on its structure mdpi.com. While detailed SAR studies specifically detailing the impact of methylation on this compound's activity are not extensively reported, broader research on stilbenoids indicates that methylation can influence antioxidant and antitumor activities nih.govnih.gov. For instance, methylation of hydroxyl groups in stilbenes can sometimes decrease antioxidant capacity but may improve stability and bioavailability mdpi.com. The specific positions and number of methoxy and hydroxyl groups are critical for determining the biological activity of many stilbenoid molecules mdpi.comresearchgate.net.

Comparative SAR Analysis with Non-prenylated and Less-Substituted Dihydrostilbenoids

Comparative SAR analyses often utilize resveratrol (B1683913), a well-characterized trans-stilbene, and its analogs as reference points nih.govresearchgate.netnih.gov. This compound, as a dihydrostilbenoid with a prenyl substituent, possesses a distinct structural framework compared to resveratrol. Dihydrostilbenoids, lacking the central double bond characteristic of stilbenes, may exhibit different biological activities nih.govresearchgate.netuj.edu.pl. Studies on resveratrol analogs have underscored the importance of hydroxyl group positioning and number for biological activity, with the 4'-hydroxyl group being critical for anti-migration effects nih.gov. Modifications that alter these hydroxyl groups or introduce methoxy groups can substantially impact efficacy nih.govmdpi.comresearchgate.net. Although direct comparisons between this compound and non-prenylated dihydrostilbenoids are limited, the combination of its prenyl group and specific hydroxyl/methoxy substitution pattern contributes to its unique biological profile, including its potent COX-2 inhibition nih.gov.

Computational Chemistry Approaches to Predict and Elucidate SAR for this compound

Computational chemistry methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in predicting and understanding SAR by simulating molecular interactions with biological targets frontiersin.orgmdpi.complos.orggriffith.edu.au. In silico studies have been employed to explore the potential of this compound as an antifungal agent, demonstrating significant binding affinities to fungal proteins like GMP synthase and Chitin Synthase 2 through hydrophobic interactions and hydrogen bonding frontiersin.org. Computational modeling has also been used to investigate the inhibitory effects of this compound and related compounds on COX1 and COX2 enzymes, providing insights into the molecular mechanisms underlying its anti-inflammatory activity nih.gov. These computational approaches are valuable for identifying key structural features that drive activity and for guiding the design of novel, more potent analogs.

Compound List

this compound

Resveratrol

Dihydroresveratrol

Cannflavins A and B

Cannabistilbene IIa

Cannabistilbene IIb

Canniprene

Pterostilbene

Combretastatin A-4 (CA-4)

Piceatannol

Hopeaphenol

Vaticanol B

Vatalbinoside A

Cicerfuran

Iso (Isosilybin)

Biotransformation and Metabolic Fate of Cannabistilbene I

Identification of Enzymatic Biotransformation Pathways in Model Organisms

There is currently no available research identifying the specific enzymatic biotransformation pathways of Cannabistilbene I in any model organisms. Studies involving in vivo or in vitro models to track the metabolic conversion of this compound have not been published.

Characterization of Major and Minor Metabolites of this compound

As there have been no studies on the metabolism of this compound, its major and minor metabolites have not been identified or characterized. The chemical structures and properties of any potential breakdown products remain unknown.

Investigation of Enzyme Systems Involved in this compound Metabolism

There is no data from investigations into the specific enzyme systems, such as cytochrome P450 isozymes or conjugating enzymes, that may be responsible for the metabolism of this compound.

The absence of research in this area highlights a critical knowledge gap in the broader understanding of the pharmacology of cannabis-derived compounds. Future studies are necessary to elucidate the metabolic pathways of this compound, which will be crucial for a comprehensive assessment of its biological activity and potential therapeutic applications.

Chemotaxonomic and Ecological Significance of Cannabistilbene I

Role of Cannabistilbene I as a Chemotaxonomic Marker for Cannabis sativa Strain Classification

The chemical fingerprint of a Cannabis sativa plant, or its chemotype, is a critical tool for its classification. While the focus of cannabis chemotaxonomy has traditionally been on the major cannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (CBD), there is a growing recognition of the value of non-cannabinoid secondary metabolites, including stilbenoids, in providing a more nuanced and comprehensive classification of different strains.

This compound has emerged as a promising chemotaxonomic marker due to its variable distribution and concentration across different Cannabis sativa varieties. Research has indicated that the production of this compound does not correlate with the cannabinoid profile of a particular strain, suggesting an independent biosynthetic regulation. This independence makes it a valuable complementary marker to the cannabinoid profile for distinguishing between different chemovars.

Initial discoveries of this compound were made in a Panamanian variant of Cannabis sativa frontiersin.org. Subsequent studies have revealed that Panamanian and Mexican strains can contain concentrations of this compound ranging from 0.01% to 0.1% of the dry weight of the plant material frontiersin.org. The presence and relative abundance of this compound, alongside other non-cannabinoid phenols, can thus contribute to a more detailed chemical phenotype, aiding in the differentiation of strains that may have similar cannabinoid profiles but differ in their genetic lineage and other phenotypic traits.

The utility of non-cannabinoid secondary metabolites in chemotaxonomy is further supported by studies on other phenolic compounds in cannabis. For instance, flavonoids such as orientin, vitexin, and isovitexin have been identified as signature compounds for CBD-dominant strains, while quercetin and kaempferol are more prominent in THC-dominant strains researchgate.net. Similarly, the unique profile of stilbenoids, including this compound, can provide valuable data points for a more robust and multi-faceted approach to Cannabis sativa strain classification.

Table 1: Distribution of Selected Non-Cannabinoid Phenolic Compounds in Cannabis sativa Chemotypes

Compound Class Compound Predominant Chemotype Association
Stilbenoid This compound Higher concentrations in Panamanian and Mexican strains
Flavonoid Orientin CBD-dominant
Flavonoid Vitexin CBD-dominant
Flavonoid Isovitexin CBD-dominant
Flavonoid Quercetin THC-dominant

Ecological Functions in Plant Defense Mechanisms and Stress Responses

Stilbenoids in plants are well-known for their role as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or environmental stress nih.gov. This compound, as a constituent of the stilbenoid family in Cannabis sativa, contributes significantly to the plant's defense mechanisms.

The production of secondary metabolites, including stilbenoids, is an adaptive strategy for plants to cope with both biotic and abiotic stressors researchgate.net. The biosynthesis of these compounds can be triggered by various elicitors, which are molecules that induce a defense response.

Biotic Stress Response:

This compound is believed to play a role in defending the cannabis plant against pathogenic microorganisms. Its proposed antimicrobial properties are a key aspect of this defensive function. In silico studies have demonstrated the potential of this compound as an antifungal agent, showing significant binding affinities to crucial fungal proteins such as GMP synthase and Chitin Synthase 2 nih.govnih.gov. These computational models suggest that this compound may disrupt fungal cell wall synthesis and metabolic processes.

Furthermore, as a phytoalexin, this compound is likely involved in inhibiting bacterial growth. It is hypothesized that its lipophilic nature, enhanced by the presence of a prenyl group, facilitates its interaction with and disruption of bacterial cell membranes frontiersin.org.

Abiotic Stress Response:

In addition to its role in combating pathogens, this compound is also implicated in the plant's response to abiotic stressors. Environmental challenges such as UV radiation, drought, and nutrient deficiency can lead to the production of reactive oxygen species (ROS) in plant cells, causing oxidative damage. Stilbenoids, including this compound, are known to possess antioxidant properties, enabling them to scavenge these harmful ROS and mitigate cellular damage frontiersin.org.

The induction of stilbenoid biosynthesis under stress conditions is a well-documented phenomenon in the plant kingdom. The application of elicitors such as methyl jasmonate and salicylic acid, which are signaling molecules involved in plant defense pathways, has been shown to enhance the production of various secondary metabolites in Cannabis sativa researchgate.netresearchgate.net. This suggests that the synthesis of this compound is likely upregulated when the plant is exposed to environmental threats, thereby enhancing its resilience.

Table 2: Research Findings on the Ecological Functions of this compound

Research Area Finding Implication
In silico Antifungal Activity High binding affinity to fungal GMP synthase and Chitin Synthase 2 nih.govnih.gov Potential for disruption of fungal cell metabolism and integrity
Phytoalexin Role (Biotic Stress) Proposed inhibition of bacterial growth via membrane disruption frontiersin.org Contribution to the plant's defense against bacterial pathogens
Phytoalexin Role (Abiotic Stress) Implicated in scavenging reactive oxygen species (ROS) frontiersin.org Protection against oxidative damage from environmental stressors

Evolution of Stilbenoid Metabolism in Cannabis Species

The biosynthesis of stilbenoids is a fascinating example of the evolutionary diversification of plant secondary metabolism. The enzymes responsible for the production of stilbenoids, known as stilbene (B7821643) synthases (STSs), are believed to have evolved from chalcone synthases (CHSs), which are key enzymes in the flavonoid biosynthesis pathway wur.nlnih.gov. This evolutionary relationship is supported by the high degree of sequence similarity between STS and CHS genes and the fact that they share common substrates wur.nlnih.gov.

The evolution of STSs from CHSs is thought to have occurred multiple times independently in different plant lineages, a phenomenon known as convergent evolution wur.nlnih.gov. This suggests that the ability to produce stilbenoids has provided a selective advantage to various plant species, likely due to their role in defense and stress response.

In the context of the Cannabaceae family, which includes both Cannabis and Humulus (hops), the evolution of specialized metabolic pathways has led to the production of unique classes of compounds. While Cannabis is known for its cannabinoids and stilbenoids, hops are characterized by the presence of bitter acids and xanthohumols wur.nl. The biosynthesis of these distinct compounds involves enzymes from the polyketide synthase (PKS) superfamily, to which both STSs and CHSs belong researchgate.net.

The diversification of stilbenoid metabolism in Cannabis sativa is a result of gene duplication and neofunctionalization within the PKS gene family. Over evolutionary time, duplications of ancestral CHS genes likely provided the raw genetic material for the evolution of new enzymatic functions. Subsequent mutations in these duplicated genes could have altered their substrate specificity and catalytic mechanism, leading to the emergence of STSs capable of producing the stilbene backbone.

Further diversification of the stilbenoid profile in cannabis, including the formation of dihydrostilbenoids like this compound and the addition of modifications such as prenylation, would have been driven by the evolution of other specialized enzymes. The prenylation of this compound, for instance, is a key modification that enhances its lipophilicity and potential bioactivity frontiersin.org.

Phylogenetic analyses of the PKS gene family in Cannabis sativa and related species can provide insights into the evolutionary history of stilbenoid biosynthesis. By comparing the sequences of STS and CHS genes within and between species, researchers can reconstruct the evolutionary events that have led to the current diversity of stilbenoids in cannabis. Comparative genomic studies within the Cannabaceae family are beginning to unravel the evolutionary trajectories of the gene families responsible for the unique chemical profiles of these plants wur.nl.

Future Research Directions and Methodological Advancements in Cannabistilbene I Studies

Elucidation of Unidentified Biosynthetic Enzymes and Regulatory Mechanisms

While the biosynthesis of Cannabistilbene I is understood to originate from dihydroresveratrol (B186802) through methylation and subsequent prenylation, key enzymatic and regulatory details remain to be fully elucidated. smolecule.comnih.gov The methylation step is catalyzed by the cannabis methyltransferase CsOMT1, and the prenylation is facilitated by the soluble prenyltransferase CloQ. smolecule.commdpi.com However, the complete biosynthetic pathway leading to dihydroresveratrol itself and the regulatory networks governing the expression and activity of these enzymes are not entirely clear.

Future research should focus on identifying and characterizing all the enzymes involved in the upstream pathway of dihydroresveratrol biosynthesis in Cannabis sativa. This includes the enzymes responsible for the initial formation of the stilbene (B7821643) backbone. While a pathway originating from p-coumaric acid and involving the enzyme CsBBS2 has been proposed for dihydroresveratrol formation, further validation and characterization of all catalytic steps are necessary. nih.gov Additionally, the regulatory mechanisms that control the flux through this pathway towards this compound production are largely unknown. Investigating transcription factors and other regulatory proteins that modulate the expression of biosynthetic genes will be crucial. frontiersin.org For instance, identifying master regulator transcription factors involved in cannabinoid biosynthesis could provide tools for metabolic engineering to enhance the production of specific stilbenoids. frontiersin.org

Uncovering these unidentified enzymes and regulatory elements will not only provide a complete picture of this compound biosynthesis but also open avenues for biotechnological production of this and other related stilbenoids.

Development of Novel In Vitro and Ex Vivo Models for Mechanistic Investigations

To thoroughly investigate the mechanisms of action of this compound, the development and application of advanced in vitro and ex vivo models are paramount. Current research has utilized in silico modeling and some in vitro assays to predict and assess its biological activities, such as its anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes. mdpi.com However, to move beyond predictive data, more sophisticated biological systems are required.

Novel in vitro models could include three-dimensional (3D) cell cultures, organoids, and "organ-on-a-chip" systems that more accurately mimic the physiological environment of human tissues. For example, to study the anti-inflammatory properties of this compound, researchers could use 3D co-culture models of immune cells and tissue-specific cells to simulate an inflammatory environment more realistically than traditional 2D cultures. mdpi.com To investigate its potential in cardiac health, as suggested by studies on its effects on angiotensin II-induced cardiac hypertrophy, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in a 3D culture system would be a valuable model. researchgate.net

Ex vivo models, using freshly isolated tissues or organs, can provide a bridge between in vitro and in vivo studies. For instance, the anti-inflammatory effects of stilbenoids have been investigated ex vivo by measuring inflammatory cytokines in inflamed paw tissue from mice. acs.orghelsinki.fi Similar models could be employed to study the specific effects of this compound on various tissues. The use of precision-cut tissue slices from relevant organs would allow for the study of its metabolism and mechanism of action in a complex, multicellular environment while maintaining the native tissue architecture.

These advanced models will enable more detailed mechanistic investigations into the cellular and molecular targets of this compound, providing a more robust understanding of its therapeutic potential.

Advancements in Omics Technologies for Comprehensive Stilbenoid Profiling

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is essential for a comprehensive understanding of stilbenoid biosynthesis and function. researchgate.net These high-throughput techniques allow for the global analysis of genes, transcripts, proteins, and metabolites, providing a holistic view of the biological system. researchgate.netnih.gov

For comprehensive stilbenoid profiling in Cannabis sativa, advanced metabolomic approaches are crucial. realmofcaring.org Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can be used to detect and quantify a wide range of stilbenoids, including minor and previously uncharacterized compounds. researchgate.net This will enable a more complete picture of the stilbenoid profile in different cannabis varieties and under various environmental conditions. universiteitleiden.nl Integrating metabolomic data with transcriptomic data can help to identify the genes and enzymes responsible for the production of specific stilbenoids. frontiersin.org

Furthermore, spatial omics technologies are emerging as powerful tools to study the distribution of molecules within their native tissue context. nih.gov Spatially resolved transcriptomics, for instance, could be used to map the expression of stilbenoid biosynthetic genes within the plant, providing insights into the specific cell types and tissues where this compound is produced. Similarly, spatial metabolomics could visualize the localization of this compound and other stilbenoids within the plant's tissues.

The integration of these multi-omics datasets will be instrumental in building comprehensive models of the stilbenoid biosynthetic network and its regulation, ultimately facilitating the targeted engineering of plants or microbial systems for enhanced production of desired compounds like this compound. mdpi.com

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Stilbenoid Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in phytochemical research to analyze complex datasets and make predictions about the bioactivity and properties of natural compounds. nih.govresearchgate.net In the context of this compound and other stilbenoids, these computational tools can significantly accelerate research and development.

ML models can be trained on existing data to predict the therapeutic potential of uncharacterized or newly discovered stilbenoids. nih.gov For example, in silico models have already been used to predict the inhibitory effects of this compound on COX enzymes. mdpi.com By expanding these models with more extensive datasets, it may be possible to predict a wider range of biological activities and even potential off-target effects. ML algorithms can also be used to analyze large-scale omics data to identify novel genes and regulatory elements involved in stilbenoid biosynthesis. ashg.org

Furthermore, AI and ML can aid in the development of predictive models for the extraction and synthesis of stilbenoids. For instance, a random forest ML model has been successfully used to predict the yield of cannabinoids from CO2 supercritical fluid extraction. rsc.org A similar approach could be developed for this compound to optimize its extraction from Cannabis sativa. In synthetic biology applications, ML can be used to design and optimize metabolic pathways for the heterologous production of stilbenoids in microbial hosts. google.com

The integration of AI and ML into stilbenoid research holds the promise of accelerating the discovery of new bioactive compounds, optimizing their production, and providing deeper insights into their mechanisms of action, ultimately paving the way for the development of novel therapeutics. researchgate.net

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Cannabistilbene I, and how do they address challenges in characterizing its prenyl and methoxy substituents?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HMBC) to resolve overlapping signals caused by its prenyl and methoxy groups. For example, HMBC can confirm the position of methoxy (-OCH₃) groups by correlating proton signals with quaternary carbons. Comparative analysis with structurally analogous compounds (e.g., Cannabistilbene IIa/IIb) is critical for validating assignments . Purity verification requires HPLC-DAD/UV and elemental analysis, with experimental protocols adhering to IUPAC guidelines for novel phytochemicals .

Q. How can researchers ensure reproducibility in synthesizing this compound, given its sensitivity to UV light and lipophilic nature?

  • Methodological Answer : Standardize synthesis under inert atmospheres (e.g., nitrogen) to prevent oxidation, and use amber glassware to mitigate UV degradation. Document reaction parameters (temperature, solvent polarity, catalyst ratios) in detail, as minor variations can alter yields. For purification, employ preparative HPLC with C18 columns and isocratic elution to isolate the compound from structurally similar byproducts .

Q. What in vitro models are appropriate for preliminary pharmacological screening of this compound, and how should controls be designed?

  • Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) with resveratrol or combretastatin analogs as positive controls to benchmark bioactivity. Include solvent-only and untreated controls to rule out nonspecific effects. Dose-response curves should span 0.1–100 μM, with triplicate measurements to assess consistency. IC₅₀ calculations must follow validated statistical models (e.g., nonlinear regression) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in cell culture conditions (e.g., serum concentration, oxygen levels) or metabolite instability. Conduct parallel assays under standardized conditions (e.g., 10% FBS, normoxia) and validate results using orthogonal methods (e.g., siRNA knockdown of target pathways). Meta-analyses of structural analogs (e.g., gigantol, dihydroresveratrol) can identify structure-activity relationships (SARs) that explain variability .

Q. What strategies optimize the stability of this compound in pharmacokinetic studies, particularly for inhalable formulations?

  • Methodological Answer : Encapsulate the compound in lipid nanoparticles or cyclodextrins to enhance aqueous solubility and prevent photodegradation. Accelerated stability testing (per ICH Q1A(R2)) under varying pH, temperature, and light conditions identifies degradation pathways. LC-MS/MS quantifies degradation products, with acceptance criteria set at ≤5% impurity over 6 months .

Q. How should researchers design dose-escalation protocols for first-in-human trials of this compound, considering its narrow therapeutic index?

  • Methodological Answer : Adopt a 3+3 cohort design with starting doses derived from 1/10th the no-observed-adverse-effect level (NOAEL) in preclinical models. Monitor plasma concentrations via LC-MS to correlate exposure with toxicity (e.g., hepatotoxicity markers like ALT/AST). Expansion cohorts should include pharmacodynamic biomarkers (e.g., cytokine levels) to assess target engagement .

Q. What computational approaches are effective for predicting the metabolic fate of this compound, and how can these models be validated experimentally?

  • Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Validate predictions with human liver microsomes (HLMs) and recombinant CYP450 isoforms (e.g., CYP3A4, CYP2C9). Stable isotope labeling (e.g., ¹³C) facilitates metabolite tracking via mass spectrometry .

Data Analysis & Reporting Guidelines

Q. How can researchers mitigate bias in preclinical studies of this compound?

  • Methodological Answer : Implement blinded data analysis and randomization of treatment groups. Share raw datasets and analysis code via repositories like Zenodo. Adopt the ARRIVE 2.0 guidelines for animal studies to ensure transparency in sample sizes and exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabistilbene I
Reactant of Route 2
Reactant of Route 2
Cannabistilbene I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.